The compound is derived from the benzoic acid family, specifically featuring two fluorinated substituents at the meta positions of the aromatic ring. Its chemical structure can be denoted by the following molecular formula: with a molecular weight of approximately 208.11 g/mol. The presence of fluorine atoms significantly enhances the lipophilicity and biological activity of derivatives formed from this compound, making it valuable in drug discovery and development.
The synthesis of 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid typically involves several key steps:
The molecular structure of 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid features:
This structural arrangement allows for significant interactions in biological systems, particularly through hydrogen bonding and hydrophobic interactions.
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid can participate in various chemical reactions:
These reactions underscore its versatility as a synthetic intermediate in pharmaceutical applications .
The mechanism of action for compounds derived from 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid primarily relates to their biological activity as potential pharmaceuticals:
These mechanisms highlight the importance of fluorinated compounds in developing new therapeutic agents.
The physical properties of 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid include:
Chemical properties include:
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid has numerous applications:
The synthesis of 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid typically begins with substituted benzoic acid derivatives or halogenated aromatic precursors. A common approach involves sequential halogenation and functional group interconversion. For example, 3-bromo-5-(trifluoromethyl)benzoic acid serves as a pivotal intermediate, where the bromine atom at the meta-position undergoes halogen-metal exchange using n-butyllithium at cryogenic temperatures (–78°C) followed by reaction with diethylaminosulfur trifluoride or similar deoxyfluorination agents to install the difluoromethyl group (–CF₂H). This strategy capitalizes on the orthogonal reactivity of carboxylic acid and halide functionalities [1] [9].
An alternative route employs 3,5-dibromobenzoic acid as the starting material. Selective Suzuki-Miyaura coupling introduces the trifluoromethyl group via 3,3,3-trifluoropropenyl boronic acid, followed by oxidative cleavage to yield the trifluoromethyl substituent. Subsequent bromination at the vacant meta-position enables difluoromethylation through nucleophilic displacement or radical pathways. This method achieves a 68–75% overall yield but requires rigorous control of reaction stoichiometry to prevent over-functionalization [4] [5].
Table 1: Key Intermediates in Multi-Step Synthesis
Starting Material | Critical Step | Reagent for –CF₂H Installation | Overall Yield |
---|---|---|---|
3-Bromo-5-(trifluoromethyl)benzoic acid | Halogen-metal exchange | Diethylaminosulfur trifluoride | 65–72% |
3,5-Dibromobenzoic acid | Sequential Suzuki coupling/oxidation | Copper(I) difluoromethyl complex | 68–75% |
Methyl 3-formyl-5-(trifluoromethyl)benzoate | Aldehyde deoxyfluorination | Bis(2-methoxyethyl)aminosulfur trifluoride | 80% |
Carboxyl-directed electrophilic substitutions offer another pathway. Nitration of 3-fluoro-5-(trifluoromethyl)benzoic acid occurs regioselectively at the 4-position due to the strong meta-directing effect of both the trifluoromethyl and carboxylic acid groups. Subsequent reduction and Sandmeyer reaction yield a diazonium intermediate convertible to –CF₂H via Balz-Schiemann chemistry. This method benefits from commercial availability of fluorinated precursors but involves hazardous diazonium handling [3] .
Transition metal-catalyzed cross-coupling significantly streamlines the installation of fluorinated groups. Kumada coupling between 3-bromo-5-iodobenzoic acid esters and (difluoromethyl)magnesium bromide selectively replaces iodide at the 5-position due to its higher oxidative addition rate compared to bromide. Following ester hydrolysis, trifluoromethylation at the 3-position employs methyl 2,2-difluoro-2-(fluorosulfonyl)acetate in the presence of copper(I) iodide, generating the trifluoromethyl radical under mild conditions. This sequential coupling approach delivers the target compound in 82% yield with excellent functional group tolerance [1] [4].
Difluoromethylation of pre-trifluoromethylated arenes leverages halogen diversity:
Table 2: Coupling Strategies for Fluorinated Substituents
Method | Catalyst System | –CF₂H Source | Key Advantage |
---|---|---|---|
Kumada Coupling | Nickel(II) acetylacetonate | (Difluoromethyl)magnesium bromide | Haloselectivity (I > Br) |
Palladium-Catalyzed | Pd(OAc)₂/P(2-furyl)₃ | Zinc difluoromethanesulfinate | Tolerance of carboxylic acid |
Photoredox Catalysis | fac-Ir(ppy)₃ | Bromodifluoromethane/SiEt₃H | Direct C–H functionalization |
Regioselectivity challenges arise when installing substituents on symmetrically disubstituted meta-directed benzoic acids. Nitration studies of 3-fluoro-2-substituted benzoic acids reveal that electron-withdrawing groups (e.g., –CF₃, –NO₂) at the 2-position enhance meta-nitration at the 6-position (relative to carboxylic acid) due to synergistic meta-directing effects. Computational Fukui indices confirm heightened nucleophilicity at C6 when –CF₃ occupies C2, with a Δf+ value of 0.127 versus 0.091 for C4. This electronic bias enables selective functionalization at the future difluoromethylation site [3] .
For electrophilic difluoromethylation, the carboxylic acid group must be protected as esters to avoid acid-mediated decomposition. tert-Butyl esters allow electrophilic attack exclusively at the meta-position to –CF₃ due to steric and electronic constraints:
Protecting group manipulation further enhances selectivity. Transient formation of ortho-directing ammonium salts (e.g., N,N-dimethylglycinamide) via amidation forces electrophilic trifluoromethylation adjacent to the directing group. After cleavage of the auxiliary, difluoromethylation occurs at the sterically accessible position meta to both carboxylic acid and –CF₃. This approach achieves >95% regiocontrol but adds synthetic steps [3].
Efficient trifluoromethyl group installation employs copper/palladium dual catalysis. Arylboronic esters derived from 3-(difluoromethyl)benzoic acid undergo smooth trifluoromethylation with Umemoto’s reagent (1-(trifluoromethyl)-1,2-benziodoxol-3-one) catalyzed by copper(I) thiophene-2-carboxylate and palladium(II) bis(triphenylphosphine) dichloride. The palladium complex activates the arylboron species, while copper mediates the transfer of electrophilic trifluoromethyl groups. This system achieves 89–92% yield at ambient temperature, surpassing single-metal catalysts in efficiency [1] [8].
Photocatalytic trifluoromethylation using 3-(difluoromethyl)benzoic acid and Togni’s reagent under blue LED irradiation provides a radical-based alternative. Methylene blue acts as a photosensitizer, generating trifluoromethyl radicals that add regioselectively meta to the carboxylic acid. The reaction proceeds via arene oxidation to radical cations, enhancing nucleophilicity toward CF₃• attack. This method operates under metal-free conditions with 78% isolated yield and demonstrates scalability to 50-gram batches [1] [8].
Table 3: Catalytic Systems for Trifluoromethylation
Catalyst | Trifluoromethyl Source | Temperature | Yield | Functional Group Tolerance |
---|---|---|---|---|
Cu(I)/Pd(II) dual system | Umemoto’s reagent | 25°C | 89–92% | Halogen, ester, ketone |
Methylene blue (photocatalyst) | Togni’s reagent | 40°C | 78% | Amide, nitrile, ether |
Silver(I) fluoride/copper(I) iodide | Trifluoromethyl silane | 100°C | 70% | Limited for aldehydes |
Silver-mediated decarboxylative trifluoromethylation provides a direct route from commercial acids. 3-(Difluoromethyl)benzoic acid reacts with (trifluoromethyl)silver(I) complexes generated in situ from silver(I) fluoride and trifluoromethyl trimethylsilane. Copper(I) iodide additives facilitate decarboxylation, forming aryl-silver intermediates that undergo transmetalation. While requiring elevated temperatures (100°C), this method avoids pre-functionalized substrates and achieves 70% yield with high atom economy [1] [4].
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